
3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H19N7O3S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiovascular Research
Compounds with similar structures have been synthesized and tested for cardiovascular activities. For example, derivatives synthesized for electrocardiographic, antiarrhythmic, and hypotensive activity show promise in cardiovascular research, indicating potential applications in developing treatments for heart-related conditions (Chłoń-Rzepa et al., 2004).
Antiviral Research
Certain purine and pyrimidine derivatives have been explored for their antiviral properties. Some compounds display activity against viruses such as varicella zoster virus (VZV), cytomegalovirus (CMV), and Moloney murine sarcoma virus (MSV), which could be beneficial for developing new antiviral drugs (Dvořáková et al., 1996).
Synthetic Methodology
The molecule's synthesis could contribute to advancements in chemical synthesis techniques, providing a framework for generating new compounds with potential biological activities. Research into facile synthesis methods for similar pyrimidinyl purine diones shows the chemical interest in exploring efficient synthetic routes for complex molecules (Yadava et al., 2010).
Photophysical Properties and Sensing
The design and synthesis of pyrimidine derivatives with photophysical properties offer applications in material science, such as developing novel colorimetric pH sensors and logic gates. These applications stem from the compounds' ability to undergo reversible protonation, causing dramatic color changes useful in sensing technologies (Yan et al., 2017).
Mécanisme D'action
Target of Action
The primary target of SMR000017551 is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms, which are communities of bacteria that are resistant to antibiotics and immune responses .
Mode of Action
SMR000017551 interacts with DnaK, inhibiting its function . This interaction disrupts the formation of biofilms by Staphylococcus aureus, a bacterium responsible for a wide range of infections .
Biochemical Pathways
The inhibition of DnaK disrupts the normal functioning of Staphylococcus aureus, particularly its ability to form biofilms . Biofilms are a major contributor to antibiotic resistance and infection severity . By disrupting biofilm formation, SMR000017551 enhances the susceptibility of the bacteria to antimicrobial agents .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound . These properties impact the bioavailability of the compound and its therapeutic efficacy .
Result of Action
The result of SMR000017551’s action is a significant reduction in the biofilm-forming capacity of Staphylococcus aureus . This reduction improves the bacteria’s susceptibility to antimicrobial agents, potentially enhancing the effectiveness of treatment strategies .
Action Environment
The efficacy and stability of SMR000017551 can be influenced by various environmental factors. These factors can include the presence of other bacteria, the pH of the environment, and the presence of biofilms
Propriétés
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S/c1-21-12-11(13(24)20-16(21)25)23(7-10-27-14-17-3-2-4-18-14)15(19-12)22-5-8-26-9-6-22/h2-4H,5-10H2,1H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMWUPXPJPYZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
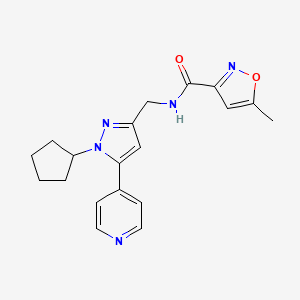
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2768909.png)
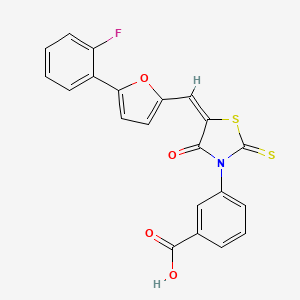
![Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2768911.png)

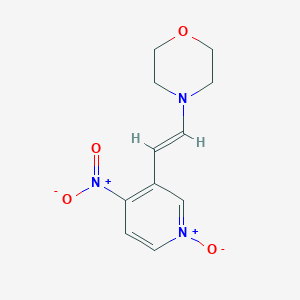
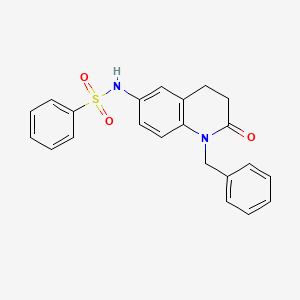
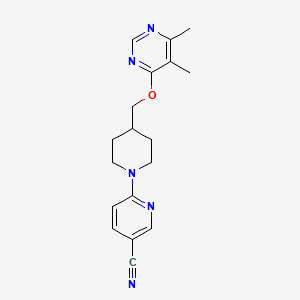



![2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2768928.png)
![3-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2768929.png)
![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)
